molecular formula C9H7BrN2 B1300839 3-Amino-3-(4-bromophenyl)acrylonitrile

3-Amino-3-(4-bromophenyl)acrylonitrile

Cat. No. B1300839
M. Wt: 223.07 g/mol
InChI Key: AHDJAZMPXGPTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(4-bromophenyl)acrylonitrile is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-3-(4-bromophenyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(4-bromophenyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-3-(4-bromophenyl)acrylonitrile

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

3-amino-3-(4-bromophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2

InChI Key

AHDJAZMPXGPTEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven dried flask was charged with 300 mL of tetrahydrofuran and diisopropylamine (31.4 mL, 223 mmol) and cooled to 0° C. under nitrogen. To the reaction mixture was then added butyl lithium (2.5 M in hexanes) (79.1 mL, 198 mmol) slowly by syringe over 10 minutes. The reaction mixture was then allowed to stir at 0° C. for 20 minutes. The reaction mixture was then cooled to −78° C. and acetonitrile (10.8 mL, 206 mmol) was added slowly over 5 minutes. The reaction mixture was allowed to stir for 10 minutes before 4-bromobenzonitrile (30.0 g, 165 mmol) was added as a solution in 100 mL of tetrahydrofuran over 10 minutes. The reaction mixture was allowed to proceed at −78° C. for an additional 10 minutes before being allowed to slowly warm to ambient temperature and proceed overnight. The reaction mixture was cooled to 0° C. and 200 mL of water was slowly added. The reaction mixture was stirred for 10 minutes and the solids were collected by means of vacuum filtration and dried under high vacuum. The solids were suspended in dichloromethane and the resulting solids were collected by means of vacuum filtration to obtain 3-amino-3-(4-bromophenyl)acrylonitrile (34.2 g, 153 mmol, 93.0% yield). MS (apci) m/z=222.0 (M−H).
Quantity
79.1 mL
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
31.4 mL
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

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